molecular formula C14H21NO4 B3111319 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 1822519-35-6

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B3111319
CAS No.: 1822519-35-6
M. Wt: 267.32 g/mol
InChI Key: WOUSLVASGANOEU-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used as an intermediate in organic synthesis due to its high reactivity and versatility. Its structure features a bicyclo[2.2.1]heptane ring system, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with tert-butyl chloroformate under suitable conditions . This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate". However, the search results do provide some relevant information regarding similar compounds and their potential applications in scientific research:

  • Structural Information : Several search results provide structural information, including molecular formulas and weights, for related compounds such as (1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate , 2-O-tert-butyl 3-O-ethyl 6-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate , (1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate , and rac-2-tert-butyl 3-ethyl (1R,3R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate .
  • Bridged Piperidine Analogues : One study explores bridged piperidine analogues of a high-affinity phenyl-piperidine P2Y14R antagonist, modifying it with piperidine bridging moieties to probe receptor affinity and hydrophobicity . Various 2-azanorbornane derivatives were found to preserve human P2Y14R affinity, suggesting potential applications in drug development .
  • Synthesis of 2-Azanorbornane Analogues : The preparation of 2-azanorbornane analogues with absolute stereochemistry is mentioned as a stage in a process . These analogues include secondary amines and lactams, as well as ring-opened cyclopentane derivatives, which may have diverse applications .
  • Ring-Opening Metathesis Polymerization (ROMP) : High-oxidation state Mo and W complexes have an important application in ring-opening metathesis polymerization (ROMP), often of norbornenes .
  • Enzymatic Synthesis : Derivatives are used in enzymatic synthesis of various compounds, including those used as antidiabetic and CNS drugs .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substitutions, which confer distinct reactivity and biological activity compared to other similar compounds. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, also known by its CAS number 1822519-35-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanism of action, and relevant case studies.

The molecular formula of the compound is C14H21NO4C_{14}H_{21}NO_4 with a molecular weight of 267.32 g/mol. The structure features a bicyclic azabicyclo[2.2.1]heptane core, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the azabicyclo[2.2.1]heptane framework exhibit diverse biological activities, particularly as inhibitors of various enzymes and receptors involved in metabolic pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most notable activities associated with this class of compounds is their role as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. A related compound, neogliptin (12a), has been shown to have an IC50 value of 16.8 ± 2.2 nM against DPP-4, indicating potent inhibitory activity . The interaction profile involves hydrophobic and hydrogen bonding interactions with key residues in the DPP-4 active site.

The mechanism by which these compounds exert their effects typically involves:

  • Binding to Active Sites : The bicyclic structure allows for effective binding to enzyme active sites.
  • Inhibition of Enzyme Activity : By occupying the active site, these compounds prevent substrate access and subsequent enzymatic reactions.

Case Study 1: Neogliptin

In a study evaluating neogliptin's pharmacological properties, it was found to be superior to existing DPP-4 inhibitors like sitagliptin and vildagliptin in terms of potency and reduced cardiotoxicity. The compound demonstrated stability in aqueous solutions and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various derivatives of azabicyclo[2.2.1]heptane compounds. This analysis highlighted that modifications at specific positions on the bicyclic core can enhance DPP-4 inhibition potency and selectivity .

Data Tables

PropertyValue
Molecular FormulaC14H21NO4C_{14}H_{21}NO_4
Molecular Weight267.32 g/mol
IC50 (Neogliptin)16.8 ± 2.2 nM
Binding InteractionsHydrophobic and hydrogen bonds

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, and how can stereochemical control be achieved?

Answer: The bicyclic framework and stereochemical complexity necessitate multi-step synthesis with precise reaction conditions. For example, tert-butyl and ethyl ester groups require orthogonal protection strategies to avoid undesired side reactions during cyclization. Stereochemical control is often achieved via chiral auxiliaries or asymmetric catalysis, as seen in analogous azabicyclo systems . Key steps include:

  • Ring-closing metathesis to form the bicyclic core.
  • Low-temperature nucleophilic substitutions to preserve stereochemistry.
  • Chromatographic purification (e.g., HPLC with chiral columns) to isolate enantiomers.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
  • HPLC with UV/Vis detection to assess purity (>95% by area normalization).

Q. What safety protocols are critical when handling this compound, given its structural similarity to reactive bicyclic anhydrides?

Answer: Refer to GHS hazard classifications for bicyclic anhydrides (e.g., Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride):

  • Use fume hoods and static-control PPE to prevent inhalation or skin contact.
  • Avoid moisture to prevent hydrolysis to reactive intermediates .
  • Store under inert gas (argon/nitrogen) at –20°C to enhance stability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting neurotransmitter receptors?

Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to receptors like dopamine or serotonin transporters. Key steps:

  • Ligand preparation : Optimize the compound’s conformation using Gaussian09 (DFT/B3LYP/6-31G*).
  • Receptor-ligand interaction analysis : Identify hydrogen bonds and π-π stacking with residues in the active site.
  • Validate predictions via in vitro radioligand binding assays using [³H]-labeled analogs .

Q. What experimental strategies resolve contradictions in reported bioactivity data for azabicyclo compounds?

Answer: Discrepancies may arise from stereochemical impurities or assay conditions. Mitigation approaches include:

  • Enantiomer-specific activity profiling : Compare isolated enantiomers in cell-based assays (e.g., cAMP modulation in HEK293 cells).
  • Standardize assay parameters : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and incubation times across studies .
  • Meta-analysis of existing data to identify outlier methodologies or batch variations .

Q. How can the compound’s metabolic stability be optimized for CNS-targeted applications?

Answer: Address metabolic liabilities (e.g., ester hydrolysis) through:

  • Prodrug strategies : Replace ethyl ester with pivaloyloxymethyl (POM) groups to enhance blood-brain barrier penetration.
  • Isotope labeling : Use deuterium at labile positions (e.g., α to carbonyl) to slow CYP450-mediated degradation .
  • In vitro microsomal assays (human liver microsomes) to quantify half-life improvements.

Q. Methodological Considerations

Comparative Analysis of Structural Analogs

Compound Key Structural Differences Bioactivity Implications
2-azabicyclo[2.2.2]octane derivative Additional methylene group in bicyclic ringReduced steric hindrance, higher receptor off-target risk
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate Smaller bicyclic coreEnhanced metabolic stability but lower binding affinity

Data Interpretation Framework

  • Contradictory solubility data : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and temperature effects .
  • Conflicting cytotoxicity results : Normalize data to cell viability controls (MTT assay) and account for batch-to-batch variability in compound purity .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h6-7,9-11H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSLVASGANOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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